molecular formula C10H7ClN2O3 B11868455 Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No.: B11868455
M. Wt: 238.63 g/mol
InChI Key: YIMUFVQHAQFMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a chemical compound with the molecular formula C10H7ClN2O3 and a molecular weight of 238.63 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of 2-chloro-3,4-dihydroquinazoline-4-one with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Formation of various substituted quinazoline derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinazoline derivatives with higher oxidation states.

Scientific Research Applications

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate
  • Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Uniqueness

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the chlorine atom and the carboxylate group allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

methyl 2-chloro-4-oxo-3H-quinazoline-6-carboxylate

InChI

InChI=1S/C10H7ClN2O3/c1-16-9(15)5-2-3-7-6(4-5)8(14)13-10(11)12-7/h2-4H,1H3,(H,12,13,14)

InChI Key

YIMUFVQHAQFMGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(NC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.